molecular formula C6H14N2O B1386415 2-amino-N-methylpentanamide CAS No. 879553-73-8

2-amino-N-methylpentanamide

Cat. No. B1386415
M. Wt: 130.19 g/mol
InChI Key: NCPLOFZQPMSMOH-UHFFFAOYSA-N
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Description

2-amino-N-methylpentanamide is a compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 g/mol . The IUPAC name for this compound is 2-amino-N-methylpentanamide . The compound is also known by other names such as N1-methylnorvalinamide .


Synthesis Analysis

2-Amino-N-methylpentanamide can be synthesized via a reaction between N-methylglycinamide and n-pentylamine in the presence of a suitable catalyst.


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) . The Canonical SMILES representation is CCCC(C(=O)NC)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 130.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 130.110613074 g/mol . The topological polar surface area of the compound is 55.1 Ų . The compound has a heavy atom count of 9 .

Scientific Research Applications

  • Chemical Synthesis

    • 2-amino-N-methylpentanamide is a chemical compound that can be used in various chemical reactions .
    • The specific methods of application or experimental procedures for this compound would depend on the particular chemical reaction it’s being used in. For example, it could be used as a reagent in a synthesis reaction .
    • The results or outcomes obtained would also depend on the specific reaction. For instance, it could help in the formation of a new compound .
  • Formation of Amides

    • 2-amino-N-methylpentanamide, as an amine, can react with a carboxylic acid to form an amide .
    • The reaction is very slow in the laboratory at room temperature. Water molecules are split out, and a bond is formed between the nitrogen atom and the carbonyl carbon atom .
    • This reaction is important in the formation of proteins, as proteins are polyamides formed by joining amino acids into long chains. In proteins, the amide functional group is called a peptide bond .
  • Polyamide Formation

    • 2-amino-N-methylpentanamide could potentially be used in the formation of polyamides .
    • Polyamides are formed by the reaction of a diacid and a diamine . The two difunctional monomers often employed are adipic acid and 1,6-hexanediamine .
    • Some polyamides are known as nylons, which are among the most widely used synthetic fibers. They are used in ropes, sails, carpets, clothing, tires, brushes, and parachutes .
  • Physical Properties

    • Amides, including 2-amino-N-methylpentanamide, have unique physical properties .
    • Most amides are solids at room temperature . The boiling points of amides are typically high due to the presence of polar bonds and the ability to form hydrogen bonds .
  • Amine-Functionalized Metal–Organic Frameworks

    • Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture .
    • 2-amino-N-methylpentanamide, as an amine, could potentially be used in the formation of these MOFs .
    • These MOFs have extremely high CO2 sorption capacity at low pressures . They also demonstrate potential applications in catalysis .
  • CO2/N2 Separation

    • More specifically, amine-functionalized MOFs, potentially including those using 2-amino-N-methylpentanamide, have been used for CO2/N2 separation .
    • For example, the PEI-modified MIL-101 displays rapid adsorption kinetics and ultrahigh selectivity for CO2 over N2 .
    • The CO2 adsorption capacity in PEI-MIL-101-100 can reach 98% of its saturation within the first 5 minutes .

properties

IUPAC Name

2-amino-N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPLOFZQPMSMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methylpentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Shoombuatong, V Prachayasittikul… - Drug design …, 2015 - Taylor & Francis
… The amide-based fragment, ie, 2-amino-N-methylpentanamide, was found to be the sixth-ranked fragment. The X-ray crystal structure indicated that the amide moiety is essential for a …
Number of citations: 29 www.tandfonline.com

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